molecular formula C14H18BFO4 B12511899 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B12511899
M. Wt: 280.10 g/mol
InChI Key: LBRCEMHFDCIHDD-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative with significant applications in organic synthesis. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane ring attached to a benzoic acid core. It is commonly used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and chemical industries.

Preparation Methods

The synthesis of 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.

    Borylation Reaction: The aromatic compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate. This step introduces the dioxaborolane group.

    Substitution Reaction: The intermediate product is then subjected to a substitution reaction to introduce the methyl group.

    Oxidation: Finally, the compound is oxidized to form the benzoic acid derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Suzuki Coupling: This compound is commonly used in Suzuki coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants .

Scientific Research Applications

3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The fluorine atom and methyl group also contribute to the compound’s reactivity and specificity in biological systems .

Comparison with Similar Compounds

Similar compounds to 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid include:

    3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a benzoic acid core and is used in similar applications.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an isopropoxy group and is used as a reagent in organic synthesis.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound has an aldehyde group and is used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields .

Properties

Molecular Formula

C14H18BFO4

Molecular Weight

280.10 g/mol

IUPAC Name

3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C14H18BFO4/c1-8-10(6-9(12(17)18)7-11(8)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18)

InChI Key

LBRCEMHFDCIHDD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)O

Origin of Product

United States

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